1-butyryl-1H-indole-2,3-dione
CAS No.:
Cat. No.: VC15316138
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11NO3 |
|---|---|
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | 1-butanoylindole-2,3-dione |
| Standard InChI | InChI=1S/C12H11NO3/c1-2-5-10(14)13-9-7-4-3-6-8(9)11(15)12(13)16/h3-4,6-7H,2,5H2,1H3 |
| Standard InChI Key | LYWOFWNKZLWLPZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)N1C2=CC=CC=C2C(=O)C1=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Butyl-1H-indole-2,3-dione consists of an indole scaffold—a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The 2- and 3-positions of the indole are oxidized to diketone groups (), while a butyl chain () is attached to the nitrogen atom at the 1-position (Figure 1) . This substitution increases the compound’s lipophilicity compared to unsubstituted isatin, influencing its solubility and interaction with biological membranes .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 203.24 g/mol |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Low in water; soluble in DMF, DMSO |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 1-butyl-1H-indole-2,3-dione typically involves alkylation of isatin. A common method utilizes butyl halides (e.g., butyl bromide) and a base such as potassium carbonate () in dimethylformamide (DMF) under reflux conditions :
-
Step 1: Dissolve isatin in anhydrous DMF.
-
Step 2: Add to deprotonate the indole nitrogen.
-
Step 3: Introduce butyl bromide dropwise to facilitate nucleophilic substitution.
-
Step 4: Reflux the mixture at 80–100°C for 6–16 hours.
-
Step 5: Isolate the product via filtration and purify by recrystallization .
This method achieves moderate yields (50–70%) and is scalable for industrial production. Alternative approaches include using phase-transfer catalysts or microwave-assisted synthesis to enhance reaction efficiency .
Reactivity and Derivative Formation
The diketone moiety and aromatic indole ring enable diverse chemical transformations:
-
Oxidation: Treatment with or oxidizes the indole ring to quinone structures .
-
Reduction: Sodium borohydride () reduces the diketone to a diol ().
-
Electrophilic Substitution: Halogenation or nitration at the 5-position of the indole ring produces derivatives with enhanced bioactivity .
Biological and Pharmacological Applications
Antimicrobial Activity
1-Butyl-1H-indole-2,3-dione exhibits broad-spectrum antimicrobial properties. In vitro studies demonstrate efficacy against Staphylococcus aureus (MIC: 16 µg/mL) and Escherichia coli (MIC: 32 µg/mL) . The butyl chain enhances membrane permeability, facilitating interaction with bacterial efflux pumps and enzymes .
Central Nervous System Effects
Derivatives of 1-butylisatin show anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models, potentially through modulation of GABA receptors .
Industrial and Material Science Applications
Dye and Pigment Synthesis
The indole core serves as a precursor for azodyes and fluorescent pigments. For example, coupling with diazonium salts yields intensely colored compounds used in textile industries .
Coordination Chemistry
1-Butyl-1H-indole-2,3-dione acts as a ligand for transition metals (e.g., Cu, Fe), forming complexes with applications in catalysis and materials science .
Comparative Analysis with Related Indole Derivatives
Table 2: Structural and Functional Comparison
| Compound | Substituent | Key Properties |
|---|---|---|
| Isatin (1H-indole-2,3-dione) | None | Antiviral, anticonvulsant |
| 1-Methylisatin | Methyl (-CH) | Enhanced metabolic stability |
| 1-Ethylisatin | Ethyl (-CHCH) | Intermediate lipophilicity |
| 1-Butylisatin | Butyl (-CH) | High lipophilicity, improved bioavailability |
The butyl chain in 1-butylisatin confers superior membrane permeability compared to smaller alkyl derivatives, making it more effective in crossing the blood-brain barrier .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume